molecular formula C10H9BrN2O B1294227 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole CAS No. 957065-88-2

2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole

Cat. No.: B1294227
CAS No.: 957065-88-2
M. Wt: 253.09 g/mol
InChI Key: SWAUFAYIAMQUMJ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a bromophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the oxadiazole ring.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole depends on its application:

    Antimicrobial Activity: It may inhibit microbial growth by interfering with essential enzymes or cellular processes.

    Anticancer Activity: The compound may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

    Materials Science: In organic semiconductors, it may facilitate charge transport through its conjugated system.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-ethyl-1,3,4-oxadiazole: Lacks the bromine substituent, which may affect its reactivity and applications.

    2-(3-Chlorophenyl)-5-ethyl-1,3,4-oxadiazole: Contains a chlorine atom instead of bromine, leading to different chemical properties.

    2-(3-Methylphenyl)-5-ethyl-1,3,4-oxadiazole: Contains a methyl group instead of bromine, affecting its electronic properties.

Uniqueness

2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which can participate in specific reactions such as halogen bonding and substitution reactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-bromophenyl)-5-ethyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-2-9-12-13-10(14-9)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAUFAYIAMQUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650330
Record name 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957065-88-2
Record name 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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